2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. For example, 4-fluorophenylacetonitrile is a starting reagent in the synthesis of some related compounds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Fluorine-19 NMR could be used to analyze the structure, as it can help resolve individual fluorine-containing functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the tetrazole ring is known to participate in various reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could affect its polarity, lipophilicity, and acidity .Scientific Research Applications
Synthetic Chemistry and Drug Design
The compound under discussion is related to various synthetic efforts aimed at creating novel molecules with potential biological activities. For instance, the synthesis and cytotoxic activity evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to the compound , have shown potent cytotoxicity against certain cancer cell lines, illustrating the potential of such compounds in drug design and cancer therapy (Deady et al., 2005). This highlights the relevance of exploring similar compounds for anticancer properties.
Antimicrobial Applications
Research into similar structures has led to the development of compounds with antimicrobial properties. For example, the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides show promise in combating microbial infections, demonstrating the broader implications of such compounds in addressing antibiotic resistance (Talupur et al., 2021).
Material Science
In the realm of material science, the synthesis of aromatic polyamides using similar structural motifs has been investigated for the creation of new materials with desirable thermal and mechanical properties. For example, the development of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain showcases the application of such compounds in creating high-performance polymers with potential uses in various industrial applications (Hsiao et al., 1996).
Safety and Hazards
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-25(2)17(27)16-22-24-26(23-16)15-9-7-14(8-10-15)21-18(28)20-11-12-3-5-13(19)6-4-12/h3-10H,11H2,1-2H3,(H2,20,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZCYWKWAFMTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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